molecular formula C14H13B B3282785 4-Bromo-3,5-dimethyl-1,1'-biphenyl CAS No. 756873-19-5

4-Bromo-3,5-dimethyl-1,1'-biphenyl

Cat. No. B3282785
CAS RN: 756873-19-5
M. Wt: 261.16 g/mol
InChI Key: OBGLZCFMKVODIR-UHFFFAOYSA-N
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Description

“4-Bromo-3,5-dimethyl-1,1’-biphenyl” is a chemical compound with the molecular formula C12H9Br . It is also known by other names such as Biphenyl, 4-bromo-; p-Bromobiphenyl; p-Phenylbromobenzene; 4-Biphenyl bromide; 4-Bromobiphenyl; 4-Bromodiphenyl; p-Bromodiphenyl; 4-Bromo-1,1’-biphenyl; 4-Brom-biphenyl .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3,5-dimethyl-1,1’-biphenyl” consists of two benzene rings linked at the [1,1’] position with a bromine atom attached to the 4th carbon and two methyl groups attached to the 3rd and 5th carbons .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-3,5-dimethyl-1,1’-biphenyl” are not available, biphenyl compounds in general are known to undergo various chemical reactions. For example, they can undergo catalytic protodeboronation .


Physical And Chemical Properties Analysis

The molecular weight of “4-Bromo-3,5-dimethyl-1,1’-biphenyl” is 233.104 . Other physical and chemical properties such as boiling point and fusion temperature are also available .

Scientific Research Applications

Trypanocidal and Antibacterial Activities

4-Bromo-3,5-dimethyl-1,1'-biphenyl derivatives exhibit notable trypanocidal and antibacterial properties. Derivatives of this compound have been synthesized and tested for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease, and Escherichia coli, showing promising results (de Conti et al., 1996). Additionally, the antimycobacterial activities of these derivatives against strains of Mycobacterium sp. including M. tuberculosis, as well as their cytotoxicity on V79 cells, have been explored (de Souza et al., 2001).

Pharmaceutical Uses

Biphenyl-based compounds, including those derived from this compound, are significant in the treatment of hypertension and inflammation. Novel biphenyl ester derivatives have been synthesized, exhibiting anti-tyrosinase activities which are crucial in pharmaceutical developments (Kwong et al., 2017).

Chemical Synthesis and Crystallography

The compound plays a role in chemical synthesis and crystallography. Studies have focused on the synthesis of biphenyl derivatives and their crystal structures, exploring their potential in various fields like organic chemistry and materials science (Elsom et al., 2003).

Environmental Impact Study

This compound and its derivatives have been evaluated for their environmental impact. Research has been conducted on the combustion of electronic waste containing brominated derivatives, assessing their estrogenic activity and potential toxicological risk (Owens et al., 2007).

Anti-proliferative Effects in Cancer Research

The derivatives of this compound have shown promising anti-proliferative effects on cancer cells. This is exemplified by a study where novel phosphorus heterocycles derived from the compound exhibited high anti-proliferative effect, suggesting potential applications in cancer therapy (Yamada et al., 2010).

Antiviral Research

Research has also explored the antiviral potential of biphenyl derivatives. Studies have shown that certain brominated hexahydroxybiphenyl derivatives can be potent anti-HIV agents, highlighting the compound's significance in antiviral research (Xie et al., 1995).

Safety and Hazards

“4-Bromo-3,5-dimethyl-1,1’-biphenyl” may cause skin irritation, serious eye irritation, and respiratory irritation . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-bromo-1,3-dimethyl-5-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGLZCFMKVODIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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